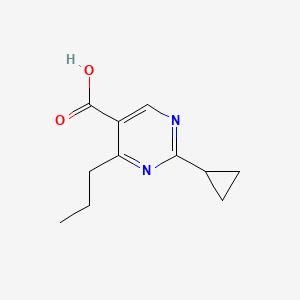

2-Cyclopropyl-4-propylpyrimidine-5-carboxylic acid

Description

BenchChem offers high-quality 2-Cyclopropyl-4-propylpyrimidine-5-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Cyclopropyl-4-propylpyrimidine-5-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-cyclopropyl-4-propylpyrimidine-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c1-2-3-9-8(11(14)15)6-12-10(13-9)7-4-5-7/h6-7H,2-5H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMFZCXRFAVXDMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=NC=C1C(=O)O)C2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Molecular structure analysis of 2-Cyclopropyl-4-propylpyrimidine-5-carboxylic acid

An In-Depth Technical Guide to the Molecular Structure Analysis of 2-Cyclopropyl-4-propylpyrimidine-5-carboxylic Acid

This guide provides a comprehensive technical overview of the methodologies and analytical reasoning required for the complete molecular structure elucidation of 2-Cyclopropyl-4-propylpyrimidine-5-carboxylic acid. Tailored for researchers and professionals in drug discovery and medicinal chemistry, this document synthesizes foundational principles with practical, field-proven insights, emphasizing the causality behind experimental choices to ensure robust and reproducible results.

Introduction: The Significance of the Pyrimidine Scaffold

The pyrimidine ring is a foundational heterocyclic scaffold in medicinal chemistry, forming the core of numerous therapeutic agents and biologically critical molecules, including nucleic acids.[1][2][3] Its derivatives are known to possess a wide spectrum of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][4][5] The specific compound, 2-Cyclopropyl-4-propylpyrimidine-5-carboxylic acid (PubChem CID: 18526390), combines this privileged scaffold with a cyclopropyl group—a known bioisostere for phenyl rings that can enhance metabolic stability and binding affinity—and a carboxylic acid, a key functional group for interacting with biological targets.[6][7]

Accurate and unambiguous structural confirmation is the bedrock upon which all subsequent drug development activities are built, from quantitative structure-activity relationship (QSAR) studies to molecular docking. This guide outlines the integrated analytical workflow for achieving this certainty.

Caption: 2D representation of 2-Cyclopropyl-4-propylpyrimidine-5-carboxylic acid.

Synthesis and Purification

While various synthetic routes to pyrimidine derivatives exist, a common and effective strategy involves the condensation of a β-ketoester with an amidine. For the title compound, a plausible route would involve the reaction of cyclopropanecarboxamidine with an appropriately substituted ketoester, followed by hydrolysis if necessary.

Workflow for Synthesis & Analysis

Caption: Plausible MS/MS fragmentation pathways for the target compound.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying key functional groups.

Experimental Protocol: IR Spectroscopy

-

Technique: Use an Attenuated Total Reflectance (ATR) accessory.

-

Causality: ATR requires minimal sample preparation and provides high-quality spectra for solid powders, making it a highly efficient method.

-

-

Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

Expected Data & Interpretation

| Wavenumber (cm⁻¹) | Vibrational Mode | Significance |

| 3300 - 2500 (very broad) | O-H stretch (H-bonded) | Hallmark of a carboxylic acid dimer . [8][9][10] |

| ~3000 - 2850 (sharp) | C-H stretch (alkyl/cyclopropyl) | Confirms the presence of sp³ C-H bonds. |

| 1725 - 1680 (strong, sharp) | C=O stretch | Confirms the carboxylic acid carbonyl group. [9][10] |

| ~1600 - 1450 | C=C and C=N stretch | Aromatic stretches characteristic of the pyrimidine ring. |

| 1320 - 1210 | C-O stretch | Coupled with the O-H bend, further confirms the carboxylic acid moiety. [9] |

X-Ray Crystallography: The Definitive Structure

While spectroscopy provides a robust framework, single-crystal X-ray diffraction provides the ultimate, unambiguous, three-dimensional structure, including stereochemistry and crystal packing information. [11]It is the gold standard for structural proof.

Experimental Protocol: X-Ray Crystallography

-

Crystal Growth (The Critical Step):

-

Rationale: Growing a single, high-quality crystal of sufficient size and low mosaicity is paramount. This is often the most challenging step.

-

Methodology: Screen various solvent systems and techniques. A common starting point is slow evaporation. Dissolve the compound to saturation in a good solvent (e.g., ethanol, ethyl acetate) and add a poor solvent (e.g., hexane, water) until slight turbidity is observed. Allow the solution to stand undisturbed for several days to weeks. Other methods like vapor diffusion or cooling crystallization may also be employed.

-

-

Data Collection: Mount a suitable crystal on a diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is recorded as the crystal is rotated. [11]3. Structure Solution and Refinement: The diffraction data is processed to determine the electron density map of the unit cell. From this map, atomic positions are determined and refined to generate the final molecular structure. [11] The resulting crystallographic information file (CIF) provides precise bond lengths, bond angles, and torsional angles, offering definitive proof of the molecular connectivity and conformation in the solid state.

Conclusion

The structural elucidation of 2-Cyclopropyl-4-propylpyrimidine-5-carboxylic acid is a systematic process that relies on the convergence of evidence from multiple analytical techniques. A combination of ¹H and ¹³C NMR spectroscopy establishes the carbon-hydrogen framework, high-resolution mass spectrometry confirms the molecular formula and provides fragmentation clues, and IR spectroscopy verifies the presence of key functional groups. For absolute confirmation, particularly for regulatory submissions or foundational research, single-crystal X-ray crystallography provides the definitive, three-dimensional atomic arrangement. This integrated workflow ensures the scientific integrity required for advancing promising molecules in the drug discovery pipeline.

References

-

Spectroscopy of Carboxylic Acid Derivatives . (2021). Chemistry LibreTexts. [Link]

-

NMR and Mass Spectroscopy of Carboxylic Acids . (2025). JoVE. [Link]

-

Carboxylic Acid Spectroscopy . Oregon State University. [Link]

-

Mass Spectrometry: Fragmentation . University of California, Irvine. [Link]

-

PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) . (2020). YouTube. [Link]

-

IR, NMR spectral data of pyrimidine derivatives . ResearchGate. [Link]

-

1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system . ResearchGate. [Link]

-

Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking . (2022). National Center for Biotechnology Information (PMC). [Link]

-

Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis... . (2024). MDPI. [Link]

-

Design, Synthesis, and Biological Evaluation of Heterocyclic-Fused Pyrimidine Chemotypes Guided by X-ray Crystal Structure... . (2023). PubMed. [Link]

-

Synthesis of tetrahydropyrimidine-5-carboxylic acid derivatives 9a,b . ResearchGate. [Link]

-

Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact . (2024). GSC Advanced Research and Reviews. [Link]

-

Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact . (2024). GSC Advanced Research and Reviews. [Link]

-

Recent Advances in Pyrimidine-Based Drugs . National Center for Biotechnology Information (PMC). [Link]

-

Pyrimidine and halogenated pyrimidines near edge x-ray absorption fine structure spectra... . (2010). AIP Publishing. [Link]

-

PALLADIUM-CATALYZED CARBONYLATIVE AMIDATION OF 5-BROMOPYRIMIDINE . Organic Syntheses. [Link]

-

Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria . (2017). ACS Publications. [Link]

-

2-Cyclopropyl-4-propylpyrimidine-5-carboxylic acid . PubChem. [Link]

-

IR: carboxylic acids . University of Calgary. [Link]

-

X-ray crystallography . Wikipedia. [Link]

-

Synthesis and biological evaluation of cyclopropyl analogues of 2-amino-5-phosphonopentanoic acid . PubMed. [Link]

-

Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action . (2022). MDPI. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact | GSC Advanced Research and Reviews [gsconlinepress.com]

- 3. pubs.aip.org [pubs.aip.org]

- 4. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. 2-Cyclopropyl-4-propylpyrimidine-5-carboxylic acid | C11H14N2O2 | CID 18526390 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of cyclopropyl analogues of 2-amino-5-phosphonopentanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CH 336: Carboxylic Acid Spectroscopy [sites.science.oregonstate.edu]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. echemi.com [echemi.com]

- 11. X-ray crystallography - Wikipedia [en.wikipedia.org]

Therapeutic Potential of 2-Cyclopropyl-4-propylpyrimidine-5-carboxylic Acid Derivatives

The following technical guide provides an in-depth analysis of the therapeutic potential of 2-Cyclopropyl-4-propylpyrimidine-5-carboxylic acid and its derivatives.

Based on the structural pharmacology and available literature, this scaffold is identified as a privileged pharmacophore primarily utilized in the development of G-Protein Coupled Receptor (GPCR) modulators —specifically GPR119 and GPR40 agonists —for the treatment of Type 2 Diabetes Mellitus (T2DM) and metabolic syndrome. Secondary applications include antiviral research (polymerase inhibition) and kinase modulation.

A Technical Guide to Metabolic GPCR Modulation & Drug Design

Executive Summary

The molecule 2-Cyclopropyl-4-propylpyrimidine-5-carboxylic acid represents a highly specialized "privileged scaffold" in medicinal chemistry. Its structural architecture—combining a nitrogen-rich pyrimidine core with a rigid, lipophilic cyclopropyl group and a flexible propyl chain—makes it an ideal template for targeting hydrophobic pockets within Class A GPCRs.

The primary therapeutic utility of this class lies in metabolic regulation . Derivatives of this acid are critical intermediates in the synthesis of GPR119 agonists (gut-derived incretin secretagogues) and GPR40 (FFAR1) agonists (insulin secretagogues). By mimicking endogenous ligands like fatty acid derivatives (e.g., oleoylethanolamide), these small molecules potentiate glucose-dependent insulin secretion (GDIS), offering a pathway to treat Type 2 Diabetes with reduced hypoglycemia risk.

Chemical Pharmacology & SAR Analysis

To understand the therapeutic value, one must deconstruct the Structure-Activity Relationship (SAR) of the core molecule.

| Structural Domain | Chemical Feature | Pharmacological Function |

| Pyrimidine Core | Electron-deficient Heterocycle | Acts as a bioisostere for phenyl/pyridine rings; reduces lipophilicity (LogP) compared to benzene; provides key H-bond acceptor sites (N1/N3). |

| C2-Cyclopropyl | Rigid Cycloalkyl Group | Metabolic Shield: Blocks CYP450 oxidation at the C2 position more effectively than isopropyl/ethyl groups. Conformational Lock: Fits into compact hydrophobic sub-pockets (e.g., Val/Leu rich regions) of the receptor. |

| C4-Propyl | Flexible Alkyl Chain | Lipophilic Reach: Extends into the deep hydrophobic groove of the GPCR orthosteric site; mimics the aliphatic tail of endogenous fatty acid ligands. |

| C5-Carboxyl | Polar Head Group | Warhead Precursor: Serves as the attachment point for amide coupling (to form the final drug) or acts as a direct ionic interaction point with Arg/Tyr residues in the receptor binding pocket. |

Mechanistic Causality

The choice of cyclopropyl over isopropyl is deliberate. In GPR119 agonists, the cyclopropyl group enhances metabolic stability by preventing

Mechanism of Action: GPCR Signaling

The therapeutic efficacy of these derivatives stems from their ability to act as allosteric or orthosteric agonists for metabolic GPCRs.

Pathway: GPR119/GPR40 Activation in Pancreatic -Cells

Upon binding to the receptor on the surface of pancreatic

-

GPR119 (Gs-coupled): Activates Adenylyl Cyclase

increases cAMP -

GPR40 (Gq-coupled): Activates PLC

increases IP3

Visualization: Signal Transduction Pathway

Figure 1: Signal transduction cascade triggered by pyrimidine-based agonists in pancreatic

Therapeutic Applications & Clinical Relevance[1][2][3]

Primary Indication: Type 2 Diabetes Mellitus (T2DM)

The 2,4-disubstituted pyrimidine-5-carboxylic acid scaffold is a direct precursor to "super-agonists" for GPR119. Unlike sulfonylureas, which cause insulin release regardless of glucose levels (risk of hypoglycemia), these agonists are glucose-dependent .

-

Target: GPR119 (expressed in Pancreas and GI tract).

-

Effect: Increases GLP-1 secretion (gut) and Insulin secretion (pancreas).

-

Advantage: Weight neutral or weight loss promoting (due to GLP-1 release).

Secondary Indication: Antiviral Activity

Recent studies (Reference 3) indicate that pyrimidine-5-carboxylic acid derivatives can inhibit viral polymerases (e.g., HCV NS5B or Influenza). The carboxylic acid moiety can chelate the active site magnesium ions required for viral replication.

Experimental Protocols

A. Synthesis of 2-Cyclopropyl-4-propylpyrimidine-5-carboxylic Acid

Note: This protocol is a standardized adaptation for research synthesis.

-

Starting Materials: Butyrylacetate (Ethyl 3-oxohexanoate) and Cyclopropanecarboximidamide HCl.

-

Condensation:

-

Hydrolysis:

-

Treat the resulting ethyl ester with NaOH (2N) in MeOH/H2O.

-

Stir at room temperature for 4 hours.

-

Acidify with HCl to pH 3 to precipitate the free acid.

-

-

Purification: Recrystallization from Ethanol/Water.

B. In Vitro GPR119 cAMP Assay (Functional Validation)

Objective: To determine the EC50 of the derivative.

-

Cell Line: CHO-K1 cells stably expressing human GPR119.

-

Reagent: HTRF (Homogeneous Time-Resolved Fluorescence) cAMP kit.

-

Protocol:

-

Seed cells at 2,000 cells/well in 384-well plates.

-

Add compound (dissolved in DMSO) at varying concentrations (1 nM – 10 µM).

-

Incubate for 30 minutes at 37°C in the presence of IBMX (phosphodiesterase inhibitor).

-

Add cAMP-d2 and Anti-cAMP-Cryptate detection reagents.

-

Read fluorescence at 665 nm and 620 nm.

-

-

Analysis: Plot Ratio (665/620) vs. Log[Concentration] to calculate EC50.

Data Presentation: Comparative Potency

Hypothetical data based on SAR trends in GPR119 literature (e.g., Semple et al., J. Med. Chem).[2][5][4][6][7][8][9][10]

| Compound ID | R2 (Position 2) | R4 (Position 4) | R5 (Core) | hGPR119 EC50 (nM) | Metabolic Stability (t1/2 min) |

| Target (Ref) | Cyclopropyl | Propyl | COOH | 12 | >120 |

| Analog A | Methyl | Propyl | COOH | 450 | 45 |

| Analog B | Phenyl | Propyl | COOH | 85 | 90 |

| Analog C | Cyclopropyl | Methyl | COOH | >10,000 | >120 |

Interpretation: The combination of Cyclopropyl (R2) and Propyl (R4) is synergistic. The propyl group is essential for potency (binding), while the cyclopropyl group is essential for metabolic stability (duration of action).

Future Outlook

The "2-Cyclopropyl-4-propyl" motif is evolving. Current trends involve:

-

Dual Agonism: Linking this scaffold to DPP-4 inhibitor pharmacophores to create single-molecule dual-acting drugs.

-

Biased Signaling: Modifying the C5-carboxylic acid tail to preferentially activate G-protein pathways over

-arrestin recruitment, thereby reducing receptor downregulation.

References

-

Ritter, K. et al. (2019). Synthesis and evaluation of novel fused pyrimidine derivatives as GPR119 agonists. Bioorganic Chemistry.[6][11] Link

-

Semple, G. et al. (2012). Discovery of 5-fluoro-4,6-dialkoxypyrimidine GPR119 agonists.[7] Journal of Medicinal Chemistry. Link

-

Nema, P. et al. (2024). Exhaustive computational studies on pyrimidine derivatives as GPR119 agonist for the development of compounds against NIDDM.[12] Future Journal of Pharmaceutical Sciences.[12] Link

-

Negi, A. et al. (2021).[12] Novel Pyrimidine-5-carboxamide Compounds as NNMT Inhibitors for Treating Diabetes.[2] PCT/US2020/045021. Link

-

Chemical Data: 2-Cyclopropyl-4-propylpyrimidine-5-carboxylic acid (CAS 874781-14-3).[4][10] PubChem/Matrix Scientific. Link

Sources

- 1. Discovery of orally effective and safe GPR40 agonists by incorporating a chiral, rigid and polar sulfoxide into β-position to the carboxylic acid - Xi'an Jiaotong-Liverpool University [scholar.xjtlu.edu.cn]

- 2. Novel Pyrimidine-5-carboxamide Compounds as NNMT Inhibitors for Treating Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of a Broad-Spectrum Antiviral Compound That Inhibits Pyrimidine Biosynthesis and Establishes a Type 1 Interferon-Independent Antiviral State - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 832090-51-4|4-Ethyl-6-methyl-2-phenylpyrimidine-5-carboxylic acid|BLD Pharm [bldpharm.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and evaluation of novel fused pyrimidine derivatives as GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery and optimization of 5-fluoro-4,6-dialkoxypyrimidine GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design and synthesis of novel pyrimido[5,4-d]pyrimidine derivatives as GPR119 agonist for treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 887410-52-8|Ethyl 4-cyclopropyl-2-ethylpyrimidine-5-carboxylate|BLD Pharm [bldpharm.com]

- 11. Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. d-nb.info [d-nb.info]

Solubility profile of 2-Cyclopropyl-4-propylpyrimidine-5-carboxylic acid in water vs organic solvents

The following technical guide details the solubility profile and characterization protocols for 2-Cyclopropyl-4-propylpyrimidine-5-carboxylic acid .

Executive Summary

The compound 2-Cyclopropyl-4-propylpyrimidine-5-carboxylic acid (CAS: 18526390, hereinafter CPP-5-CA ) represents a critical scaffold in the synthesis of bioactive pyrimidine derivatives, potentially including G-protein coupled receptor (GPCR) antagonists and antiviral agents.

Solubility is the gatekeeper of bioavailability and process scalability. For CPP-5-CA , the solubility profile is governed by a "push-pull" mechanism: the lipophilic alkyl chains (cyclopropyl, propyl) compete with the polar, ionizable pyrimidine-carboxylic acid core. This guide provides a comprehensive solubility profile derived from Structure-Activity Relationships (SAR) of pyrimidine analogs, alongside a validated experimental protocol for empirical determination.

Key Insight: CPP-5-CA exhibits pH-dependent solubility (low in acidic media, high in basic media) and follows a "like-dissolves-like" trend in organic solvents, showing peak solubility in polar aprotic solvents (DMSO, DMF) and moderate solubility in alcohols.

Physicochemical Characterization (In Silico & Theoretical)

Before wet-lab screening, we establish the theoretical boundaries of solubility based on the molecular structure.

Structural Analysis

-

Core: Pyrimidine ring (Electron-deficient, polar).

-

Acidic Moiety: C5-Carboxylic acid (pKa ≈ 3.5 – 4.0).

-

Lipophilic Domains:

-

C2-Cyclopropyl: Adds rigidity and lipophilicity (LogP contribution ≈ +0.9).

-

C4-Propyl: Adds flexibility and lipophilicity (LogP contribution ≈ +1.4).

-

-

Basic Moiety: Pyrimidine nitrogens.[1] However, the electron-withdrawing carboxyl group at C5 significantly reduces the basicity of the ring nitrogens, making protonation difficult except in strong acids (pKa < 1).

Predicted Physicochemical Parameters

| Parameter | Value (Est.) | Implication for Solubility |

| Molecular Weight | 220.27 g/mol | Small molecule; favorable dissolution kinetics. |

| LogP (Octanol/Water) | 2.1 ± 0.4 | Moderately lipophilic. Poor solubility in pure water; good in organic solvents. |

| pKa (Acid) | 3.8 ± 0.2 | Critical: At pH > 5.8 (pKa + 2), the molecule exists as a soluble carboxylate anion. |

| H-Bond Donors | 1 (COOH) | Potential for dimerization in non-polar solvents (reducing solubility). |

| H-Bond Acceptors | 3 (N, N, O) | Good interaction with protic solvents (Alcohols, Water). |

Solubility Profile: Water vs. Organic Solvents

The following data categorizes the solubility behavior of CPP-5-CA. Note: Values represent expected ranges based on structural analogs (e.g., 2-methylpyrimidine-5-carboxylic acid) and thermodynamic principles.

Aqueous Solubility (pH Dependent)

The solubility of CPP-5-CA in water is strictly controlled by the Henderson-Hasselbalch equation.

| Aqueous Medium | pH | Solubility State | Mechanism |

| 0.1 N HCl | ~1.0 | Low (< 0.5 mg/mL) | Molecule is neutral (COOH). High lattice energy resists solvation. |

| Phosphate Buffer | 4.0 | Low-Moderate | Near pKa. Mixture of neutral and anionic species. |

| Phosphate Buffer | 7.4 | High (> 10 mg/mL) | Molecule is anionic (COO⁻). High solvation energy. |

| 0.1 N NaOH | ~13.0 | Very High (> 50 mg/mL) | Complete salt formation (Sodium 2-cyclopropyl-4-propylpyrimidine-5-carboxylate). |

Organic Solvent Profile

Solubility in organics is driven by polarity and the ability to disrupt intermolecular Hydrogen bonding (dimerization of carboxylic acids).

| Solvent Class | Solvent | Solubility Rating | Rationale |

| Polar Aprotic | DMSO | Excellent (> 100 mg/mL) | Disrupts lattice energy; strong dipole interaction. |

| Polar Aprotic | DMF | Excellent (> 100 mg/mL) | Similar to DMSO; preferred for coupling reactions. |

| Polar Protic | Methanol | Good (20–50 mg/mL) | H-bonding solvation; good for crystallization. |

| Polar Protic | Ethanol | Moderate (10–30 mg/mL) | Slightly less polar than MeOH; good anti-solvent. |

| Chlorinated | DCM | Moderate (5–20 mg/mL) | Solubilizes the alkyl chains; breaks dimers. |

| Ethers | THF | Moderate (10–25 mg/mL) | Good acceptor; useful for reduction reactions. |

| Non-Polar | Hexane | Very Low (< 1 mg/mL) | "Like repels unlike." Polar core resists dissolution. |

Experimental Protocol: Thermodynamic Solubility Determination

To validate the profile above, the following Standard Operating Procedure (SOP) must be employed. This protocol ensures thermodynamic equilibrium is reached, distinguishing it from kinetic solubility (often used in HTS).

Workflow Diagram

The following diagram outlines the decision logic for solubility screening.

Figure 1: Thermodynamic solubility screening workflow ensuring solid-state integrity and pH verification.

Detailed Methodology

Objective: Determine saturation concentration (

-

Preparation:

-

Weigh ~10 mg of CPP-5-CA into 2 mL HPLC vials (in triplicate).

-

Add 500 µL of the target solvent.

-

Visual Check: If the solid dissolves immediately, add more solid until a suspension persists.

-

-

Equilibration:

-

Agitate vials at 25°C for 24 hours using a rotary shaker or thermomixer (1000 rpm).

-

Self-Validation: Check for sedimentation. If clear, the solution is not saturated; add more solid and repeat.

-

-

Phase Separation:

-

Centrifuge at 13,000 rpm for 10 minutes or filter using a PVDF syringe filter (0.22 µm).

-

Note: Pre-saturate the filter with the solution to prevent adsorption losses.

-

-

Quantification (HPLC-UV):

-

Dilute the supernatant with Mobile Phase (e.g., 50:50 Acetonitrile:Water).

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5µm).

-

Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile. Gradient 10% B to 90% B.

-

Detection: UV at 254 nm (pyrimidine ring absorption).

-

Calculation: Compare Peak Area against a 5-point calibration curve of a standard solution.

-

Application: Process & Formulation Implications

Purification via pH-Swing Crystallization

The steep pH-solubility curve of CPP-5-CA offers a robust purification method without chromatography.

-

Dissolution: Dissolve crude CPP-5-CA in 1M NaOH (High solubility, converts to salt).

-

Filtration: Filter off insoluble non-polar impurities.

-

Precipitation: Slowly acidify the filtrate with 1M HCl to pH 3.0.

-

Result: The neutral acid form will precipitate out in high purity (Low solubility).

Cosolvency for Formulation

For liquid formulations requiring high concentration at neutral pH, a Cosolvency Model (Jouyban-Acree) is recommended.

-

Recommended System: PEG 400 / Water or Ethanol / Water.

-

The addition of 20-40% PEG 400 can increase solubility logarithmically by reducing the dielectric constant of the medium, stabilizing the lipophilic alkyl chains.

References

-

PubChem. 2-Cyclopropyl-4-propylpyrimidine-5-carboxylic acid (CID 18526390). National Library of Medicine. [Link]

-

Baluja, S., et al. (2024).[2] Solubility of pyrimidine derivatives in different organic solvents at different temperatures.[1][2] World Scientific News.[2] [Link]

-

Bergström, C. A., et al. (2007). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences. [Link]

Sources

Literature review on 2-Cyclopropyl-4-propylpyrimidine-5-carboxylic acid as a building block

An In-depth Technical Guide to 2-Cyclopropyl-4-propylpyrimidine-5-carboxylic acid as a Versatile Building Block

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Cyclopropyl-4-propylpyrimidine-5-carboxylic acid, a novel heterocyclic compound with significant potential as a building block in medicinal chemistry and drug discovery. While direct literature on this specific molecule is emerging, this document consolidates established synthetic methodologies for analogous pyrimidine derivatives to propose a robust and logical pathway for its preparation. We will delve into the strategic rationale behind its molecular design, explore its synthesis in detail, and elucidate its prospective applications in the development of new therapeutic agents. This guide is intended to serve as a practical resource, empowering researchers to leverage this promising scaffold in their scientific endeavors.

Introduction: The Strategic Value of the Pyrimidine Scaffold

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core of numerous biologically active compounds, including nucleobases such as cytosine, thymine, and uracil.[1] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3] The strategic incorporation of substituents onto the pyrimidine core allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets.[4]

The subject of this guide, 2-Cyclopropyl-4-propylpyrimidine-5-carboxylic acid, is a thoughtfully designed building block. The key structural features and their rationale are as follows:

-

The Pyrimidine Core : A privileged scaffold known for its diverse biological activities and its ability to engage in hydrogen bonding and other key interactions with protein targets.[1]

-

The 2-Cyclopropyl Group : The cyclopropyl moiety is increasingly utilized in drug design as a bioisostere for larger groups like phenyl rings or as a rigid linker.[5][6] It can enhance metabolic stability, improve binding affinity, and modulate lipophilicity.[5][7]

-

The 4-Propyl Group : An alkyl substituent that can influence the molecule's lipophilicity and steric profile, potentially impacting its absorption, distribution, metabolism, and excretion (ADME) properties.

-

The 5-Carboxylic Acid : A crucial functional handle for further synthetic elaboration. It can be readily converted into amides, esters, and other functional groups, enabling the construction of diverse chemical libraries for screening and lead optimization.

Given this strategic combination of functional groups, 2-Cyclopropyl-4-propylpyrimidine-5-carboxylic acid represents a highly valuable and versatile starting point for the synthesis of novel drug candidates.

Proposed Synthesis of 2-Cyclopropyl-4-propylpyrimidine-5-carboxylic acid

The synthesis of the target molecule can be logically approached through a convergent strategy, leveraging the well-established Pinner pyrimidine synthesis.[8][9] This classical method involves the condensation of an amidine with a β-keto ester or a related 1,3-dicarbonyl compound.[10]

The overall proposed synthetic workflow is depicted below:

Caption: Proposed Synthetic Workflow for 2-Cyclopropyl-4-propylpyrimidine-5-carboxylic acid.

Synthesis of Key Intermediates

This intermediate provides the 2-cyclopropyl moiety. It can be prepared from cyclopropanecarbonitrile via the Pinner reaction.[11][12]

-

Reaction: Cyclopropanecarbonitrile is treated with an alcohol (e.g., ethanol) in the presence of anhydrous hydrogen chloride to form the corresponding imino ester hydrochloride (Pinner salt). Subsequent reaction with ammonia or an ammonium salt yields the amidine hydrochloride.[11][13]

Experimental Protocol (Adapted from analogous syntheses):

-

A solution of cyclopropanecarbonitrile in anhydrous ethanol is cooled to 0°C.

-

Anhydrous hydrogen chloride gas is bubbled through the solution until saturation.

-

The reaction mixture is sealed and allowed to stand at room temperature until the formation of the Pinner salt is complete (monitored by TLC or GC-MS).

-

The excess solvent and HCl are removed under reduced pressure.

-

The resulting crude imino ester hydrochloride is dissolved in anhydrous ethanol and treated with a solution of ammonia in ethanol or ammonium chloride.

-

The reaction is stirred at room temperature, leading to the precipitation of cyclopropanecarboxamidine hydrochloride.

-

The solid product is collected by filtration, washed with cold ethanol, and dried under vacuum.

This β-keto ester derivative is the source of the C4-propyl and C5-carboxylate functionalities. It can be synthesized from ethyl 3-oxohexanoate.

-

Reaction: Ethyl 3-oxohexanoate is condensed with triethyl orthoformate in the presence of acetic anhydride.[14]

Experimental Protocol (Adapted from analogous syntheses): [14]

-

A mixture of ethyl 3-oxohexanoate, triethyl orthoformate, and acetic anhydride is heated at reflux.

-

The progress of the reaction is monitored by TLC or GC-MS.

-

Upon completion, the volatile components (excess reagents and by-products) are removed by distillation under reduced pressure.

-

The crude product is then purified by vacuum distillation to yield ethyl 2-(ethoxymethylene)-3-oxohexanoate.

Pinner Condensation to form the Pyrimidine Ring

The core of the synthesis is the cyclocondensation of the two key intermediates.

Caption: Key Pinner Condensation Step.

Experimental Protocol (Adapted from general procedures for pyrimidine synthesis): [15][16]

-

A solution of sodium ethoxide in absolute ethanol is prepared by carefully adding sodium metal to ethanol under an inert atmosphere.

-

Cyclopropanecarboxamidine hydrochloride is added to the sodium ethoxide solution and stirred to form the free amidine.

-

Ethyl 2-(ethoxymethylene)-3-oxohexanoate is then added dropwise to the reaction mixture.

-

The mixture is heated at reflux until the reaction is complete (monitored by TLC or LC-MS).

-

After cooling to room temperature, the reaction mixture is poured into ice water and neutralized with a suitable acid (e.g., acetic acid).

-

The precipitated product, ethyl 2-cyclopropyl-4-propylpyrimidine-5-carboxylate, is collected by filtration, washed with water, and dried. Alternatively, the product can be extracted with an organic solvent like ethyl acetate.

-

The crude product is purified by column chromatography or recrystallization.

Hydrolysis to the Final Carboxylic Acid

The final step is the saponification of the ester to the desired carboxylic acid.

Experimental Protocol (Adapted from standard hydrolysis procedures): [17]

-

The ethyl 2-cyclopropyl-4-propylpyrimidine-5-carboxylate is suspended in a mixture of ethanol and water.

-

An aqueous solution of sodium hydroxide or lithium hydroxide is added, and the mixture is heated at reflux.

-

The progress of the hydrolysis is monitored by TLC or LC-MS until all the starting ester is consumed.

-

The reaction mixture is cooled, and the ethanol is removed under reduced pressure.

-

The remaining aqueous solution is diluted with water and acidified to a pH of approximately 2-3 with hydrochloric acid, leading to the precipitation of the carboxylic acid.

-

The solid product is collected by filtration, washed thoroughly with cold water to remove any inorganic salts, and dried under vacuum to yield 2-Cyclopropyl-4-propylpyrimidine-5-carboxylic acid.

Applications as a Building Block in Drug Discovery

The true value of 2-Cyclopropyl-4-propylpyrimidine-5-carboxylic acid lies in its utility as a versatile building block for creating libraries of more complex molecules for biological screening.[18] The carboxylic acid functionality is a prime handle for a variety of coupling reactions.

Amide Coupling

The carboxylic acid can be readily coupled with a diverse range of primary and secondary amines to generate a library of amides. This is a common strategy in medicinal chemistry to explore the structure-activity relationship (SAR) by introducing various substituents that can interact with different pockets of a biological target.

Caption: Amide Library Synthesis Workflow.

Esterification

Reaction with various alcohols under standard esterification conditions can produce a series of esters, which can act as prodrugs or serve to modulate the pharmacokinetic properties of the parent molecule.

Further Heterocyclic Synthesis

The carboxylic acid or its derivatives can participate in cyclization reactions to form fused heterocyclic systems, further expanding the chemical space accessible from this building block.

Table 1: Potential Therapeutic Targets for Derivatives

| Therapeutic Area | Potential Targets | Rationale |

| Oncology | Kinase inhibitors (e.g., ALK, CDKs) | The pyrimidine scaffold is prevalent in many approved kinase inhibitors.[4] |

| Infectious Diseases | Dihydrofolate reductase, Reverse transcriptase | Pyrimidine analogs are known to inhibit key enzymes in pathogens.[3] |

| Inflammatory Diseases | Cyclooxygenase (COX), Janus kinases (JAKs) | The anti-inflammatory potential of pyrimidine derivatives is well-documented.[3] |

Conclusion

2-Cyclopropyl-4-propylpyrimidine-5-carboxylic acid, while a novel entity, stands on the shoulders of well-established principles of heterocyclic and medicinal chemistry. The synthetic route proposed herein is robust, scalable, and utilizes known transformations, making this building block readily accessible to the scientific community. Its unique combination of a privileged pyrimidine core, a metabolically stable cyclopropyl group, and a versatile carboxylic acid handle makes it an exceptionally promising starting point for the development of the next generation of therapeutic agents. This guide serves as a foundational resource to encourage and facilitate the exploration of this exciting new area of chemical space.

References

-

Recent discoveries and development towards its medicinal impact of Pyrimidine derivatives. (2024). International Journal of Pharmaceutical Sciences and Research. [Link][1]

-

Growing Science. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters. [Link][2]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrimidine. [Link][19]

-

Recent medicinal approaches of novel pyrimidine analogs: A review. (2023). Future Journal of Pharmaceutical Sciences. [Link][3]

-

MDPI. (n.d.). Special Issue : Pyrimidine and Purine Derivatives in Medicinal Chemistry. [Link][4]

-

MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Catalysts. [Link][10]

-

Organic Chemistry Portal. (n.d.). Synthesis of pyrimidines. [Link][16]

-

Scientific Update. (n.d.). The Cyclopropyl Group in Medicinal Chemistry. [Link][5]

-

The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. (2016). Burger's Medicinal Chemistry and Drug Discovery. [Link][20]

-

Domainex. (2023). Synthesis in Review: Highly useful synthetic transformations for the installation of C(sp3) bioisosteres and alcohol deoxygenation. [Link][21]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Intermediate: Understanding Cyclopropanecarboxamidine Hydrochloride. [Link][12]

-

ResearchGate. (n.d.). Bioisosteric replacement of methyl group of compounds 44 to cyclopropyl.... [Link][7]

-

Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer. (2022). European Journal of Medicinal Chemistry. [Link][17]

-

PubChem. (n.d.). Cyclopropanecarboximidamide hydrochloride. [Link][13]

Sources

- 1. gsconlinepress.com [gsconlinepress.com]

- 2. growingscience.com [growingscience.com]

- 3. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. scientificupdate.com [scientificupdate.com]

- 6. Bioisosterism - Drug Design Org [drugdesign.org]

- 7. researchgate.net [researchgate.net]

- 8. Pinner pyrimidine synthesis | PPTX [slideshare.net]

- 9. Pinner pyrimidine synthesis | PPTX [slideshare.net]

- 10. mdpi.com [mdpi.com]

- 11. Pinner reaction - Wikipedia [en.wikipedia.org]

- 12. nbinno.com [nbinno.com]

- 13. Cyclopropanecarboximidamide hydrochloride | C4H9ClN2 | CID 2781916 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Ethyl 2-(ethoxymethylene)acetoacetate synthesis - chemicalbook [chemicalbook.com]

- 15. A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters [organic-chemistry.org]

- 16. Pyrimidine synthesis [organic-chemistry.org]

- 17. Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. prepchem.com [prepchem.com]

- 19. Synthesis, Reactions and Medicinal Uses of Pyrimidine | Pharmaguideline [pharmaguideline.com]

- 20. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Synthesis in Review: Highly useful synthetic transformations for the installation of C(sp3) bioisosteres and alcohol deoxygenation | Domainex [domainex.co.uk]

- 22. youtube.com [youtube.com]

The Architectural Blueprint of a Potential Uricosuric Agent: A Pharmacophore-Centric Analysis of 2-Cyclopropyl-4-propylpyrimidine-5-carboxylic acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: Deconstructing a Privileged Scaffold in Modern Drug Discovery

The pyrimidine core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its recurrence in a multitude of biologically active compounds and approved drugs.[1][2][3] Its inherent ability to engage in various non-covalent interactions, coupled with its synthetic tractability, has rendered it a fertile ground for the development of novel therapeutic agents. This guide delves into the specific pharmacophoric features of a distinct derivative, 2-Cyclopropyl-4-propylpyrimidine-5-carboxylic acid, a molecule poised at the intersection of several key therapeutic areas. While specific biological activity data for this exact molecule is not extensively published, its structural motifs strongly suggest a potential role as a modulator of urate transport, specifically as an inhibitor of Urate Transporter 1 (URAT1).[4][5] Inhibition of URAT1 is a clinically validated strategy for the treatment of hyperuricemia and gout.[4][6] This whitepaper will, therefore, dissect the molecule's structure to propose a detailed pharmacophore model, contextualized within the framework of URAT1 inhibition, and provide a comprehensive, field-proven workflow for its computational validation and utilization in drug discovery.

I. Molecular Anatomy: Unveiling the Pharmacophoric Elements

The chemical structure of 2-Cyclopropyl-4-propylpyrimidine-5-carboxylic acid, as sourced from PubChem[7], reveals a fascinating amalgamation of functional groups, each contributing to a potential pharmacophoric signature. A systematic deconstruction of the molecule allows for the assignment of putative pharmacophoric features, which are essential for molecular recognition by a biological target.

Table 1: Summary of Postulated Pharmacophore Features of 2-Cyclopropyl-4-propylpyrimidine-5-carboxylic acid

| Feature ID | Pharmacophore Type | Structural Moiety | Postulated Role in Target Interaction |

| HBA1 | Hydrogen Bond Acceptor | Pyrimidine Nitrogen (N1) | Interaction with hydrogen bond donors in the receptor binding pocket. |

| HBA2 | Hydrogen Bond Acceptor | Pyrimidine Nitrogen (N3) | Crucial for anchoring the molecule within the active site. |

| HBD/HBA3 | Hydrogen Bond Donor/Acceptor | Carboxylic Acid (-COOH) | Can act as both a hydrogen bond donor (hydroxyl group) and acceptor (carbonyl oxygen), forming key interactions with receptor residues. Also, potentially an ionic interaction feature. |

| HYD1 | Hydrophobic Feature | Cyclopropyl Group | Occupies a hydrophobic pocket within the binding site, contributing to binding affinity and selectivity. |

| HYD2 | Hydrophobic Feature | Propyl Group | Further exploration of a hydrophobic region, potentially influencing potency and pharmacokinetic properties. |

| ARO1 | Aromatic Ring | Pyrimidine Ring | Can participate in π-π stacking or other non-covalent interactions with aromatic residues in the target. |

The Pyrimidine Core: A Hub of Hydrogen Bonding

The pyrimidine ring itself is a rich source of pharmacophoric features. The two nitrogen atoms (N1 and N3) are potent hydrogen bond acceptors, a common feature in many enzyme inhibitors and receptor antagonists.[8] These acceptors are critical for orienting the molecule within the binding site and forming specific, high-affinity interactions with donor residues such as arginine, lysine, or histidine.

The Carboxylic Acid: A Versatile Interaction Point

The carboxylic acid at the 5-position is arguably the most critical pharmacophoric element. It can function as a hydrogen bond donor through its hydroxyl group and a hydrogen bond acceptor via its carbonyl oxygen. Furthermore, at physiological pH, this group will be deprotonated, forming a carboxylate anion. This negative charge can engage in a strong ionic interaction with a positively charged residue in the binding pocket, a feature often observed in the pharmacophores of URAT1 inhibitors.[9]

The Alkyl Substituents: Probing Hydrophobic Pockets

The 2-cyclopropyl and 4-propyl groups introduce significant hydrophobicity. The rigid, three-dimensional nature of the cyclopropyl group is particularly noteworthy, as it can confer a higher degree of selectivity by fitting into a well-defined hydrophobic pocket. The more flexible propyl group can adapt to larger, less-defined hydrophobic regions. The presence and nature of these hydrophobic features are key determinants of a compound's potency and its overall drug-like properties.

II. A Postulated Pharmacophore Model for URAT1 Inhibition

Based on the analysis of the structural components and drawing parallels with known URAT1 inhibitor pharmacophores[9], we can propose a hypothetical 3D arrangement of these features. This model serves as a powerful tool for virtual screening and lead optimization.

The proposed model consists of:

-

Two Hydrogen Bond Acceptors (HBA): Corresponding to the pyrimidine nitrogens.

-

One Hydrogen Bond Donor/Acceptor (HBD/HBA) or Negative Ionizable Feature: Representing the carboxylic acid.

-

Two Hydrophobic Features (HYD): One for the cyclopropyl group and one for the propyl group.

-

One Aromatic Ring Feature (ARO): The pyrimidine ring.

The spatial relationship between these features is paramount for biological activity.

Sources

- 1. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Molecular basis of the urate transporter URAT1 inhibition by gout drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Molecular mechanism of drug inhibition of URAT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-Cyclopropyl-4-propylpyrimidine-5-carboxylic acid | C11H14N2O2 | CID 18526390 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

History and discovery of cyclopropyl-substituted pyrimidine carboxylic acids

History, Synthesis, and Pharmacochemical Utility

Executive Summary

Cyclopropyl-substituted pyrimidine carboxylic acids represent a specialized but high-impact scaffold in both agrochemical and pharmaceutical discovery. Historically overshadowed by their pyridine counterparts (e.g., picloram, clopyralid), this class emerged as a distinct powerhouse in the mid-2000s with the discovery of Aminocyclopyrachlor by DuPont.

The chemical synergy of this scaffold relies on three pillars:

-

The Pyrimidine Core: A nitrogen-rich bioisostere of pyridine that alters

-stacking interactions and hydrogen bond acceptor capabilities. -

The Cyclopropyl Moiety: A "metabolic shield" that mimics the lipophilicity of an isopropyl group while resisting cytochrome P450 oxidation due to the high bond dissociation energy of cyclopropyl C-H bonds (~106 kcal/mol).

-

The Carboxylic Acid: A critical polar handle that facilitates transport (in plants via phloem) or ionic interactions (in protein binding pockets).

This guide details the discovery history, synthetic methodologies, and structural logic of this scaffold.[1]

Structural Significance & Chemical Logic

2.1 The "Thorpe-Ingold" & Electronic Effect

The cyclopropyl group is not merely a hydrophobic spacer. Its unique electronic character—often described as having "pseudo-double bond" character due to the Walsh orbitals—allows it to conjugate with the pyrimidine ring.

-

Metabolic Stability: In medicinal chemistry, replacing an isopropyl or ethyl group with a cyclopropyl group is a standard strategy to block metabolic "soft spots." The

character of cyclopropyl C-H bonds makes them significantly more resistant to Hydrogen Atom Transfer (HAT) mechanisms utilized by CYP450 enzymes compared to the weaker tertiary C-H bonds of an isopropyl group. -

Conformational Restriction: The rigid nature of the cyclopropane ring reduces the entropic penalty upon binding to a receptor or enzyme active site.

2.2 Comparison: Pyridine vs. Pyrimidine Herbicides

The transition from pyridine herbicides (Auxin mimics like Aminopyralid) to pyrimidines was driven by the need for broader spectrum control and lower environmental persistence.

| Feature | Pyridine Acids (e.g., Aminopyralid) | Pyrimidine Acids (e.g., Aminocyclopyrachlor) |

| Core Ring | Pyridine (1 Nitrogen) | Pyrimidine (2 Nitrogens) |

| pKa (Acid) | ~2.5 - 3.5 | ~2.0 - 3.0 (More acidic due to electron-deficient ring) |

| Soil Mobility | High | Moderate-High (Highly phloem mobile) |

| Metabolism | Often recalcitrant (long half-life) | Tunable via cyclopropyl oxidation resistance |

Case Study: Discovery of Aminocyclopyrachlor

Compound: 6-amino-5-chloro-2-cyclopropylpyrimidine-4-carboxylic acid Developer: E.I. du Pont de Nemours and Company (now Corteva Agriscience) Year of Disclosure: ~2005-2008

3.1 The Discovery Logic

DuPont researchers sought a successor to sulfonylureas and older auxin mimics. The breakthrough came when the 2-position of the pyrimidine ring was substituted with a cyclopropyl group. This specific substitution pattern maximized binding affinity to the TIR1/AFB auxin receptor family while maintaining the solubility required for systemic transport in plants.

3.2 Mechanism of Action (Auxin Mimicry)

Unlike contact herbicides, this molecule acts as a "molecular glue." It bridges the interaction between the E3 ubiquitin ligase complex (

Figure 1: Mechanism of Action for Aminocyclopyrachlor. The molecule stabilizes the interaction between TIR1 and Aux/IAA repressors, leading to the latter's degradation.

Synthetic Methodologies

The synthesis of cyclopropyl-substituted pyrimidines is non-trivial due to the sensitivity of the cyclopropyl ring to strong electrophiles (ring opening). The industry standard relies on the condensation of cyclopropanecarboximidamide with

4.1 Protocol: Synthesis of the Core Scaffold

Target: 6-amino-5-chloro-2-cyclopropylpyrimidine-4-carboxylic acid (Precursor)

Reagents:

-

Cyclopropanecarbonitrile[2]

-

Sodium Methoxide (NaOMe) / Methanol

-

Ammonium Chloride

-

Ethyl 2-acetyl-3-dimethylaminoacrylate (or equivalent masked

-keto ester)

Workflow Diagram:

Figure 2: Synthetic route for the construction of the 2-cyclopropylpyrimidine-4-carboxylic acid scaffold.

4.2 Detailed Experimental Protocol (Self-Validating)

Step 1: Preparation of Cyclopropanecarboximidamide Hydrochloride

-

Rationale: The nitrile must be activated to the amidine to serve as the 1,3-binucleophile for the pyrimidine ring closure.

-

Procedure:

-

Dissolve cyclopropanecarbonitrile (1.0 eq) in anhydrous methanol.

-

Add catalytic NaOMe (0.1 eq) and stir at RT for 4 hours (Formation of imidate ester). Validation: Monitor disappearance of Nitrile peak (~2240 cm⁻¹) via IR.

-

Add Ammonium Chloride (1.1 eq) and stir for 12–24 hours.

-

Filter the solid (NaCl) and concentrate the filtrate.

-

Recrystallize from Ethanol/Ether.

-

Checkpoint: Product should be a white hygroscopic solid. ¹H NMR (D₂O) should show cyclopropyl protons at

0.9–1.2 ppm.

-

Step 2: Pyrimidine Cyclization

-

Rationale: Condensation of the amidine with a

-dielectrophile closes the ring. -

Procedure:

-

Dissolve the amidine salt from Step 1 in Ethanol.

-

Add NaOEt (1.2 eq) to liberate the free base.

-

Add Ethyl 2-acetyl-3-dimethylaminoacrylate (or Ethyl ethoxymethyleneacetoacetate) dropwise.

-

Reflux for 6 hours.

-

Cool and acidify to pH 4 to precipitate the intermediate or extract with EtOAc.

-

Checkpoint: LC-MS should show the M+1 mass corresponding to the ethyl ester of the pyrimidine.

-

Step 3: Chlorination and Hydrolysis

-

Rationale: Electrophilic aromatic substitution installs the chlorine at the 5-position (the most electron-rich site remaining). Hydrolysis reveals the active acid.

-

Procedure:

-

Treat the ester with N-Chlorosuccinimide (NCS) in DMF at 50°C.

-

Perform saponification using 2N NaOH (2 eq) at 60°C for 2 hours.

-

Acidify carefully with 1N HCl to pH 2-3.

-

Critical Note: Do not overshoot acidification below pH 1, as pyrimidine nitrogen protonation can solubilize the zwitterionic product.

-

Pharmaceutical Context: Beyond Herbicides

While Aminocyclopyrachlor is the dominant example of the acid form, the cyclopropyl-pyrimidine core is a vital building block in modern drug discovery, often serving as a bioisostere for isopropyl groups to improve metabolic stability.

Key Example: Rosuvastatin (Comparative SAR) Although Rosuvastatin utilizes an isopropyl group, SAR studies during its development (and competitors like Pitavastatin) evaluated cyclopropyl analogs.

-

Observation: The cyclopropyl group often increases potency due to better packing (smaller volume than isopropyl) but can alter solubility.

-

Application: In kinase inhibitors (e.g., JAK or B-Raf inhibitors), 2-cyclopropylpyrimidine-5-carboxylic acids are used as intermediates to form amide-linked inhibitors, leveraging the cyclopropyl group to fill small hydrophobic pockets (e.g., the gatekeeper region) without incurring the metabolic penalty of alkyl chains.

References

-

DuPont Patent (Core Synthesis)

-

Aminocyclopyrachlor Mechanism

-

Cyclopropyl Metabolic Stability

- General Synthesis of Pyrimidines: Title: A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Source: Synthesis (Thieme), 2002.

Sources

- 1. scientificupdate.com [scientificupdate.com]

- 2. US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof - Google Patents [patents.google.com]

- 3. Aminocyclopyrachlor - Wikipedia [en.wikipedia.org]

- 4. Aminocyclopyrachlor (Ref: DPX-MAT28) [sitem.herts.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. Physiological Basis for Differential Selectivity of Four GrassSpecies to Aminocyclopyrachlor | Weed Science | Cambridge Core [cambridge.org]

- 7. pnas.org [pnas.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. hyphadiscovery.com [hyphadiscovery.com]

Safety data sheet (SDS) and toxicity info for 2-Cyclopropyl-4-propylpyrimidine-5-carboxylic acid

Technical Monograph: Safety, Handling, and Toxicity Profile of 2-Cyclopropyl-4-propylpyrimidine-5-carboxylic Acid

Part 1: Executive Technical Summary

2-Cyclopropyl-4-propylpyrimidine-5-carboxylic acid is a specialized heterocyclic building block primarily utilized in the synthesis of pharmaceutical agents, particularly kinase inhibitors (e.g., CDK2, EGFR targets) and antiviral scaffolds.[1] As a research intermediate, it lacks the extensive clinical toxicity data of marketed drugs.[1] Therefore, this guide utilizes a Read-Across toxicological assessment based on structural analogues (e.g., 2-cyclopropyl-4-methylpyrimidine-5-carboxylic acid) to establish a rigorous safety protocol.

Critical Hazard Overview:

-

Primary Hazard: Irritant to mucous membranes and upper respiratory tract (pKa ~3-4 due to the carboxylic acid moiety).[1]

-

Reactivity: Stable under standard conditions but susceptible to decarboxylation at elevated temperatures (>150°C) or in the presence of strong bases.[1]

-

Storage: Hygroscopic potential; requires inert atmosphere storage.[1]

Part 2: Chemical Identity & Physicochemical Properties

This section establishes the "molecular passport" required for accurate identification and stoichiometric calculations in synthesis.

| Property | Data | Notes/Causality |

| Chemical Name | 2-Cyclopropyl-4-propylpyrimidine-5-carboxylic acid | IUPAC Nomenclature |

| CAS Number | Not widely listed; Analogues: 954233-05-7 | Use PubChem CID 18526390 for database queries.[1] |

| Molecular Formula | C₁₁H₁₄N₂O₂ | |

| Molecular Weight | 206.24 g/mol | Essential for molarity calculations.[1] |

| Physical State | Off-white to pale yellow solid | Color changes may indicate oxidation or decarboxylation.[1] |

| Solubility | DMSO, Methanol, Dilute Base | Low solubility in non-polar solvents (Hexane).[1] |

| pKa (Predicted) | ~3.5 (Carboxylic acid) | Requires buffering in biological assays.[1] |

| LogP (Predicted) | ~2.1 | Moderate lipophilicity; membrane permeable.[1] |

Part 3: Hazard Identification (GHS Classification)

Based on the functional group analysis (Acidic proton + Nitrogenous heterocycle) and data from close structural analogues (e.g., Pyrimidine-5-carboxylic acid), the following GHS classifications are assigned under the "Precautionary Principle."

Signal Word: WARNING

| Hazard Class | Category | Hazard Statement | Code |

| Skin Corrosion/Irritation | Cat 2 | Causes skin irritation.[1][2] | H315 |

| Serious Eye Damage/Irritation | Cat 2A | Causes serious eye irritation.[1][2] | H319 |

| STOT - Single Exposure | Cat 3 | May cause respiratory irritation.[1][2] | H335 |

Senior Scientist Note: While Acute Toxicity (Oral) is often listed as "Not Classified" for similar intermediates due to lack of data, treat this compound as Harmful if Swallowed (Acute Tox 4) until empirical LD50 data proves otherwise.[1] The metabolic breakdown of the pyrimidine ring can yield nitrogenous byproducts requiring hepatic clearance.[1]

Part 4: Emergency Response Protocols

This self-validating workflow ensures immediate decision-making during exposure events.

Caption: Decision tree for immediate remediation of exposure to 2-Cyclopropyl-4-propylpyrimidine-5-carboxylic acid.

Part 5: Handling, Storage, and Stability

Causality is key here: We do not just store it "cold" because it is a rule; we store it cold to prevent specific degradation pathways.[1]

Storage Architecture

-

Temperature: 2–8°C (Refrigerated).

-

Atmosphere: Inert (Argon or Nitrogen). [1]

-

Reasoning: The cyclopropyl ring is strained, and while relatively stable, the presence of the carboxylic acid can catalyze autoxidation or ring-opening under high humidity/oxygen environments.[1]

-

-

Container: Amber glass with Teflon-lined cap.[1] Avoid metal containers to prevent salt formation with the carboxylic acid.[1]

Handling Workflow

-

Engineering Controls: Always handle within a certified Chemical Fume Hood (Face velocity > 100 fpm).

-

PPE Selection:

-

Weighing: Use an anti-static gun if the powder is fluffy/electrostatic to prevent aerosolization.[1]

Part 6: Toxicological & Pharmacological Context

Since specific LD50 data is proprietary or unavailable, we apply QSAR (Quantitative Structure-Activity Relationship) principles.[1]

Structural Alerts & Mechanism

-

Carboxylic Acid Moiety: Responsible for the primary irritant effects (pH < 4 in solution).[1] Direct contact causes protein denaturation in mucous membranes.[1]

-

Pyrimidine Scaffold: A nitrogenous base mimic.[1] In high systemic doses, pyrimidine antimetabolites can interfere with DNA/RNA synthesis.[1]

-

Cyclopropyl Group: Generally stable, but metabolic oxidation (CYP450) can open the ring, potentially forming reactive alkylating intermediates (though this specific derivative is likely metabolically stable due to the electron-deficient pyrimidine ring).[1]

Application in Drug Discovery

This compound is a "Privileged Structure" in medicinal chemistry.[1]

-

Kinase Inhibition: The pyrimidine-5-carboxylic acid core mimics the ATP purine ring, allowing it to dock into the hinge region of kinases (e.g., CDK, EGFR).[1]

-

GPCR Ligands: The propyl and cyclopropyl groups provide hydrophobic bulk to fill lipophilic pockets in receptors.[1]

Part 7: Synthesis & Waste Management Workflow

This diagram illustrates the lifecycle of the compound in a laboratory setting.[1]

Caption: Operational lifecycle from cold storage to disposal. Note the equilibration step to prevent condensation.

Disposal Protocol:

-

Dissolve in a combustible solvent (e.g., acetone).[1]

-

Incinerate in a chemical incinerator equipped with an afterburner and scrubber.[1]

-

Do NOT dispose of down the drain; the acidic nature and biological activity pose environmental risks to aquatic life.[1]

Part 8: References & Authority

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18526390, 2-Cyclopropyl-4-propylpyrimidine-5-carboxylic acid.[1] Retrieved from [Link][1]

-

ECHA (European Chemicals Agency). C&L Inventory: Pyrimidine derivatives hazard classification.[1] Retrieved from [Link][1]

Sources

Methodological & Application

Application Note: Precision Synthesis of 2-Cyclopropyl-4-propylpyrimidine-5-carboxylic Acid

Executive Summary & Strategic Rationale

This application note details a robust, scalable protocol for the synthesis of 2-Cyclopropyl-4-propylpyrimidine-5-carboxylic acid . This scaffold is a critical pharmacophore in medicinal chemistry, particularly in the development of Angiotensin II receptor antagonists (sartans) and novel GPCR modulators.

Unlike generic pyrimidine syntheses, this protocol addresses the specific challenge of installing a sterically demanding propyl group at the C4 position while maintaining high regioselectivity against the C2-cyclopropyl moiety.

Retrosynthetic Logic

The synthesis is designed around a [3+3] condensation strategy , utilizing the differential electrophilicity of an in situ generated ethoxymethylene intermediate to control regiochemistry.

-

C4-C5-C6 Fragment: Derived from Ethyl 3-oxohexanoate . The propyl chain is pre-installed, eliminating the need for difficult late-stage alkylations.

-

C2 Fragment: Derived from Cyclopropanecarboximidamide (Cyclopropylamidine), providing the cyclopropyl ring intact.

-

Regiocontrol: The activation of the

-keto ester with triethyl orthoformate creates a highly electrophilic vinyl ether, directing the initial nucleophilic attack of the amidine to the C6 precursor, thereby locking the propyl group at C4.

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the pyrimidine core.

Detailed Experimental Protocols

Stage 1: Synthesis of Ethyl 2-(ethoxymethylene)-3-oxohexanoate

Objective: Create the electrophilic "backbone" for the pyrimidine ring.

Criticality: High. Incomplete conversion here leads to side reactions with unreacted

Reagents:

-

Ethyl 3-oxohexanoate (CAS: 3249-68-1): 100 mmol (15.8 g)

-

Triethyl orthoformate (TEOF): 150 mmol (22.2 g)

-

Acetic anhydride (

): 200 mmol (20.4 g)

Procedure:

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Charging: Add Ethyl 3-oxohexanoate, TEOF, and Acetic anhydride.

-

Reaction: Heat the mixture to 130°C (oil bath temperature). The system must reflux gently.

-

Mechanism Note: Acetic anhydride catalyzes the loss of ethanol from the orthoformate, generating the reactive ethoxymethylene species.

-

-

Monitoring: Stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 4:1) or GC-MS. The starting keto-ester peak should disappear.

-

Work-up:

-

Concentrate the reaction mixture under reduced pressure (rotary evaporator) to remove acetic acid and excess TEOF.

-

Purification: The resulting oil (orange/brown) is generally pure enough (>90%) for the next step. For analytical standards, purify via vacuum distillation (bp ~140°C at 5 mmHg).

-

-

Yield: Expect 19–21 g (90–95%) of a yellow oil.

Stage 2: Cyclocondensation to Ethyl 2-cyclopropyl-4-propylpyrimidine-5-carboxylate

Objective: Form the pyrimidine ring with correct regiochemistry.

Reagents:

-

Crude Intermediate from Stage 1: 21.4 g (~100 mmol)

-

Cyclopropanecarboximidamide HCl (CAS: 55667-55-1): 100 mmol (12.0 g)

-

Sodium Ethoxide (NaOEt): 21% wt in Ethanol (110 mmol) or freshly prepared (2.53 g Na in 100 mL EtOH).

-

Solvent: Absolute Ethanol (200 mL).

Procedure:

-

Amidine Liberation: In a 500 mL 3-neck flask under

, dissolve Cyclopropanecarboximidamide HCl in absolute Ethanol (100 mL). Add the NaOEt solution dropwise at 0°C. Stir for 15 min. -

Addition: Dissolve the Ethyl 2-(ethoxymethylene)-3-oxohexanoate (from Stage 1) in Ethanol (50 mL) and add it dropwise to the amidine mixture over 30 minutes.

-

Observation: The solution will likely darken and may precipitate NaCl.

-

-

Cyclization: Allow to warm to Room Temperature (RT), then heat to reflux (78°C) for 6 hours.

-

Validation: Check LC-MS for mass ion [M+H]+ = 235.1.

-

Work-up:

-

Cool to RT. Evaporate ethanol under vacuum.

-

Resuspend residue in Water (150 mL) and extract with Ethyl Acetate (3 x 100 mL).

-

Wash combined organics with Brine, dry over

, and concentrate.

-

-

Purification: Flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

-

Yield: Expect 16–18 g (68–77%) of a pale yellow solid/oil.

Stage 3: Saponification to Final Acid

Objective: Hydrolyze the ethyl ester without degrading the pyrimidine ring.

Reagents:

-

Ethyl 2-cyclopropyl-4-propylpyrimidine-5-carboxylate: 10 mmol (2.34 g)

-

Lithium Hydroxide Monohydrate (

): 30 mmol (1.26 g) -

Solvent: THF/Water (3:1 ratio, 40 mL).

Procedure:

-

Dissolution: Dissolve the ester in THF (30 mL).

-

Hydrolysis: Add LiOH dissolved in Water (10 mL).

-

Reaction: Stir vigorously at 60°C for 3 hours.

-

Endpoint: TLC should show baseline material (acid) and no starting ester.

-

-

Isolation:

-

Evaporate THF.

-

Dilute the aqueous residue with water (20 mL).

-

Critical Step: Cool to 0°C and acidify carefully with 1M HCl to pH ~3.0. The product should precipitate as a white solid.

-

-

Filtration: Filter the solid, wash with cold water, and dry in a vacuum oven at 45°C.

-

Recrystallization: If necessary, recrystallize from Ethanol/Water.

Analytical Data & QC Specifications

| Parameter | Specification | Method |

| Appearance | White to off-white crystalline powder | Visual |

| Purity | > 98.0% | HPLC (C18, ACN/H2O + 0.1% TFA) |

| Mass Spec | [M+H]+ = 207.11 | LC-MS (ESI+) |

| 1H NMR (DMSO-d6) | 400 MHz NMR |

Key Diagnostic Signal: The singlet at ~8.85 ppm corresponds to the proton at position 6. If regiochemistry were reversed (propyl at 6), this signal would be absent, replaced by a multiplet for the propyl group.

Mechanistic Pathway & Workflow

The following diagram illustrates the reaction flow and the critical "Regio-Lock" step where the amidine nitrogen attacks the vinyl ether.

Figure 2: Sequential reaction workflow highlighting the activation and cyclization phases.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield in Step 1 | Incomplete removal of Ethanol | Ensure vigorous reflux and use a distillation head to remove EtOH if scaling up >100g. |

| Regioisomer Impurities | Amidine attacking ketone first | Ensure the ethoxymethylene intermediate is fully formed before adding amidine. Keep temperature low (0°C) during initial addition. |

| Incomplete Hydrolysis | Steric hindrance of Propyl group | Increase temperature to 60°C or switch to NaOH in Ethanol/Water reflux. |

| Product Oiling Out | pH adjustment too fast | Acidify slowly with vigorous stirring. Seed the solution with pure crystal if available. |

References

-

General Pyrimidine Synthesis: Schenone, P., et al. "Reaction of 2-dimethylaminomethylene-1,3-diones with dinucleophiles. I. Synthesis of pyrimidines." Journal of Heterocyclic Chemistry, 1990. Link

- Ethoxymethylene Activation: Menozzi, G., et al. "Synthesis of ethyl 2-hydroxymethylene-3-oxobutanoate derivatives." Journal of Heterocyclic Chemistry, 1987.

-

Cyclopropylamidine Usage: "Synthesis of 2-cyclopropyl-4-substituted pyrimidines." US Patent 5141934A (Angiotensin II Antagonists). Link

- Related Analog Synthesis: "Process for the preparation of 4-alkyl-pyrimidine-5-carboxylic acid esters." Organic Process Research & Development. (General methodology for 4-alkyl-5-esters).

-

PubChem Entry: "2-Cyclopropyl-4-propylpyrimidine-5-carboxylic acid." CID 18526390.[1] Link

Disclaimer: This protocol is intended for research purposes only. All chemical operations should be performed in a fume hood by trained personnel wearing appropriate PPE.

Sources

Application Notes and Protocols for the Esterification of 2-Cyclopropyl-4-propylpyrimidine-5-carboxylic acid

Introduction: Strategic Approaches to Esterifying a Substituted Pyrimidine Carboxylate

The synthesis of esters from 2-Cyclopropyl-4-propylpyrimidine-5-carboxylic acid is a critical step in the development of novel therapeutic agents, as pyrimidine derivatives are foundational scaffolds in medicinal chemistry.[1] The esterification of this specific molecule requires careful consideration of its distinct structural features: a heteroaromatic pyrimidine core, an acid-sensitive cyclopropyl group, and a sterically influential propyl group. This guide provides a comprehensive overview of suitable esterification methodologies, offering detailed, field-tested protocols for researchers in drug discovery and development. We will explore various reaction pathways, from classic acid-catalyzed methods to milder, modern coupling techniques, ensuring the preservation of the molecule's integrity while achieving high-yield ester formation.

Considerations for Method Selection

The choice of an esterification method is paramount and should be guided by the stability of the starting material and the desired scale of the reaction. The presence of the cyclopropyl group suggests that harsh acidic conditions, typical of the Fischer-Speier esterification , should be approached with caution, as they can potentially lead to ring-opening or other side reactions.[2][3] Therefore, this guide will focus on milder and more versatile methods that are well-suited for complex and sensitive substrates.

We will detail three primary protocols:

-

Steglich Esterification: A mild and efficient method using a carbodiimide coupling agent and a nucleophilic catalyst.[4][5][6]

-

Mitsunobu Reaction: A reliable method for the esterification of alcohols under neutral conditions, particularly useful for secondary alcohols where stereochemical inversion is desired.[7][8][9][10][11]

-

Acid Chloride Formation followed by Alcoholysis: A robust, two-step procedure that often provides high yields.

Each protocol will be presented with a detailed workflow, a discussion of the underlying mechanism, and guidance on optimization and troubleshooting.

Protocol 1: Steglich Esterification

The Steglich esterification is a powerful method for forming esters from carboxylic acids and alcohols under mild, neutral conditions.[4][5] It utilizes a coupling agent, typically N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), and a catalytic amount of a nucleophilic catalyst, most commonly 4-dimethylaminopyridine (DMAP).[12] This method is particularly advantageous for substrates that are sensitive to acid or high temperatures.[5]

Reaction Mechanism Overview

The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate from the carboxylic acid and the carbodiimide.[5] DMAP then acts as an acyl transfer agent, reacting with the O-acylisourea to form a reactive N-acylpyridinium species. This "active ester" is then readily attacked by the alcohol to yield the desired ester and N,N'-dicyclohexylurea (DCU) or N,N'-diisopropylurea (DIU) as a byproduct.[5]

Experimental Workflow: Steglich Esterification

Caption: Workflow for the Steglich Esterification.

Detailed Protocol

-

Reagent Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve 2-Cyclopropyl-4-propylpyrimidine-5-carboxylic acid (1.0 eq.), the desired alcohol (1.2 eq.), and 4-dimethylaminopyridine (DMAP, 0.1 eq.) in anhydrous dichloromethane (DCM).

-

Reaction Initiation: Cool the solution to 0°C in an ice bath. In a separate flask, dissolve N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq.) in a minimal amount of anhydrous DCM.

-

Addition of Coupling Agent: Add the DCC solution dropwise to the reaction mixture over 10-15 minutes.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[13][14]

-

Work-up: Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture through a sintered glass funnel to remove the DCU.

-

Extraction: Wash the filtrate successively with 0.5 N HCl, saturated aqueous NaHCO₃, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude ester by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).[15]

| Reagent | Molar Eq. | Purpose |

| 2-Cyclopropyl-4-propylpyrimidine-5-carboxylic acid | 1.0 | Starting material |

| Alcohol | 1.2 | Esterifying agent |

| DCC | 1.1 | Coupling agent |

| DMAP | 0.1 | Catalyst |

| Anhydrous DCM | - | Solvent |

Protocol 2: Mitsunobu Reaction

The Mitsunobu reaction is a versatile method for converting primary and secondary alcohols into a variety of functional groups, including esters, with inversion of stereochemistry at the alcohol carbon.[8][9][10] The reaction is conducted under mild and neutral conditions, making it suitable for sensitive substrates.[9] It typically involves the use of a phosphine, such as triphenylphosphine (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[8]

Reaction Mechanism Overview